2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate
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Overview
Description
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate is a complex organic compound with a molecular formula of C24H41NO5 This compound is characterized by the presence of formyloxy and amino groups attached to an ethyl chain, which is further linked to an octadecadienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate typically involves multiple steps. One common method includes the esterification of 9,12-octadecadienoic acid with 2-(formyloxy)ethylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The resulting intermediate is then subjected to formylation using formic acid or formic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the formyloxy or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate involves its interaction with specific molecular targets within cells. The compound can modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as inflammation, apoptosis, and proliferation. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienoic acid (Z,Z)-:
2-(Formyloxy)ethylamine: A simpler compound that contains the formyloxy and amino groups but lacks the octadecadienoate moiety.
Uniqueness
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate is unique due to its combination of formyloxy, amino, and octadecadienoate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
93839-07-7 |
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Molecular Formula |
C24H43NO6 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
ethyl (9Z,12Z)-2-(2-formyloxyethylamino)octadeca-9,12-dienoate;formic acid |
InChI |
InChI=1S/C23H41NO4.CH2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23(26)28-4-2)24-19-20-27-21-25;2-1-3/h8-9,11-12,21-22,24H,3-7,10,13-20H2,1-2H3;1H,(H,2,3)/b9-8-,12-11-; |
InChI Key |
YDQQBIPZBPUVGQ-KICMONLTSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCC(C(=O)OCC)NCCOC=O.C(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCC(C(=O)OCC)NCCOC=O.C(=O)O |
Origin of Product |
United States |
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